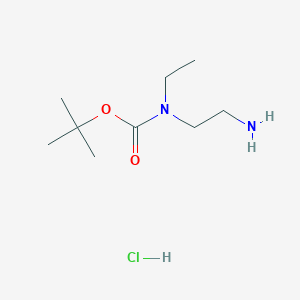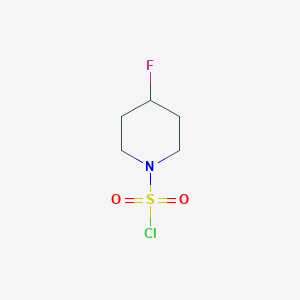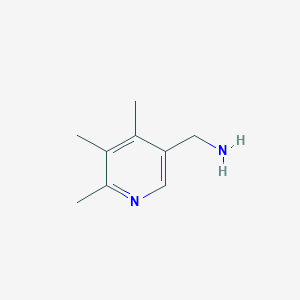![molecular formula C12H22N2O2 B1394502 8-(Boc-Amino)-3-Azabicyclo[3.2.1]octan CAS No. 198210-17-2](/img/structure/B1394502.png)
8-(Boc-Amino)-3-Azabicyclo[3.2.1]octan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
8-(Boc-amino)-3-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Biochemische Analyse
Biochemical Properties
8-(Boc-amino)-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and modification of alkaloids, particularly tropane alkaloids . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the stabilization of transition states, thereby facilitating biochemical reactions.
Cellular Effects
The effects of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-(Boc-amino)-3-azabicyclo[3.2.1]octane can affect the expression of genes involved in the biosynthesis of neurotransmitters, thereby impacting neuronal cell function . Additionally, it can alter metabolic pathways by interacting with key enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. The binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 8-(Boc-amino)-3-azabicyclo[3.2.1]octane can inhibit enzymes involved in the degradation of neurotransmitters, leading to increased levels of these signaling molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.
Dosage Effects in Animal Models
The effects of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
8-(Boc-amino)-3-azabicyclo[3.2.1]octane is involved in several metabolic pathways, particularly those related to the biosynthesis and modification of alkaloids. This compound interacts with enzymes such as tropinone reductase and tropane alkaloid synthase, which play crucial roles in the production of tropane alkaloids . These interactions can affect metabolic flux and the levels of various metabolites within the cell, leading to changes in cellular function and physiology.
Transport and Distribution
The transport and distribution of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments . The distribution of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and activity.
Subcellular Localization
The subcellular localization of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane within these compartments can affect its interactions with biomolecules and its overall impact on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 3-azabicyclo[3.2.1]octane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient purification techniques and the optimization of reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Boc-amino)-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wirkmechanismus
The mechanism of action of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then interact with biological targets such as enzymes or receptors. The bicyclic structure of the compound allows it to fit into specific binding sites, thereby modulating the activity of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Similar in structure but may have different substituents.
3-Amino-8-azabicyclo[3.2.1]octane: Lacks the Boc protection group.
Uniqueness
8-(Boc-amino)-3-azabicyclo[3.2.1]octane is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYUNZXSGVNMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)

![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)







